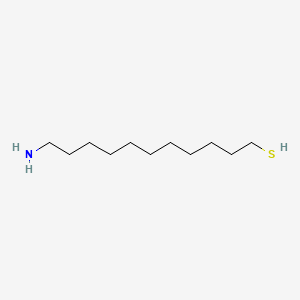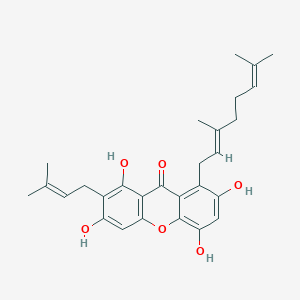
2,5-Di-(3,4,5-trimethoxyphenyl)tetrahydrothiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Di-(3,4,5-trimethoxyphenyl)tetrahydrothiophene is an organic compound characterized by the presence of two 3,4,5-trimethoxyphenyl groups attached to a tetrahydrothiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Di-(3,4,5-trimethoxyphenyl)tetrahydrothiophene typically involves the following steps:
Formation of the Trimethoxyphenyl Intermediate: The starting material, 3,4,5-trimethoxybenzaldehyde, is subjected to a series of reactions to form the intermediate 3,4,5-trimethoxyphenylacetonitrile.
Cyclization Reaction: The intermediate undergoes a cyclization reaction with a suitable thiol reagent under acidic or basic conditions to form the tetrahydrothiophene ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Di-(3,4,5-trimethoxyphenyl)tetrahydrothiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the tetrahydrothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles like amines and thiols can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2,5-Di-(3,4,5-trimethoxyphenyl)tetrahydrothiophene has several scientific research applications:
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in targeting cancer cells due to its ability to inhibit tubulin polymerization.
Biological Studies: It can be used in studies related to its anti-cancer, anti-fungal, and anti-bacterial properties.
Industrial Applications: The compound may find use in the synthesis of other complex organic molecules and as a building block in material science.
Wirkmechanismus
The mechanism of action of 2,5-Di-(3,4,5-trimethoxyphenyl)tetrahydrothiophene involves its interaction with molecular targets such as tubulin. By binding to the colchicine binding site on tubulin, the compound inhibits tubulin polymerization, leading to the disruption of microtubule dynamics, which is crucial for cell division . This mechanism is particularly relevant in its anti-cancer activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts and inhibits tubulin polymerization.
Combretastatin: A potent microtubule targeting agent.
Uniqueness
2,5-Di-(3,4,5-trimethoxyphenyl)tetrahydrothiophene is unique due to its tetrahydrothiophene ring, which distinguishes it from other compounds with similar trimethoxyphenyl groups. This structural feature may confer different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C22H28O6S |
|---|---|
Molekulargewicht |
420.5 g/mol |
IUPAC-Name |
2,5-bis(3,4,5-trimethoxyphenyl)thiolane |
InChI |
InChI=1S/C22H28O6S/c1-23-15-9-13(10-16(24-2)21(15)27-5)19-7-8-20(29-19)14-11-17(25-3)22(28-6)18(12-14)26-4/h9-12,19-20H,7-8H2,1-6H3 |
InChI-Schlüssel |
LRKDYEMHDRMUKA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C2CCC(S2)C3=CC(=C(C(=C3)OC)OC)OC |
Synonyme |
2,5-di-(3,4,5-trimethoxyphenyl)tetrahydrothiophene L 653150 L-653150 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


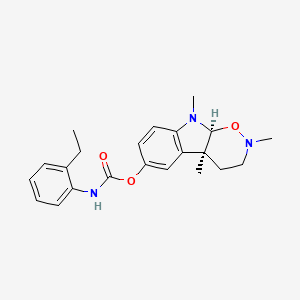
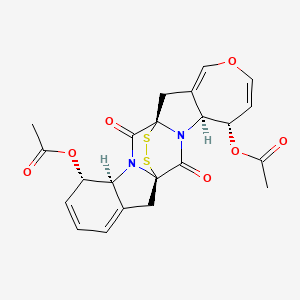
![[(13R,14R,16R,17R)-9-hydroxy-8,8,13,17-tetramethyl-16-[(1S)-1-(5-methyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-6-oxo-7-oxatetracyclo[10.7.0.03,9.013,17]nonadeca-1(12),2,4-trien-14-yl] acetate](/img/structure/B1244779.png)


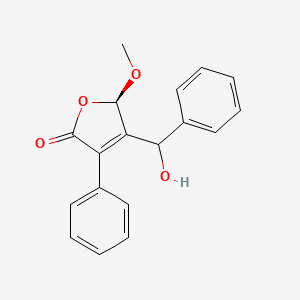

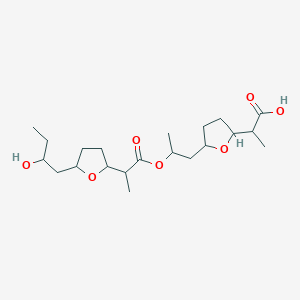
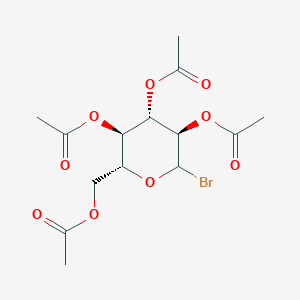

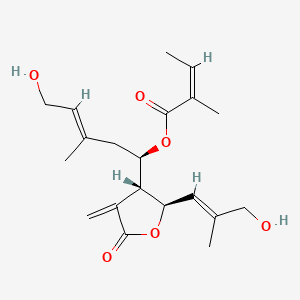
![[(2R,3R,4R,5R,6R)-4-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B1244795.png)
